molecular formula C7H8OS B3395385 2-Mercapto-3-methylphenol CAS No. 470453-79-3

2-Mercapto-3-methylphenol

Cat. No. B3395385
Key on ui cas rn: 470453-79-3
M. Wt: 140.2 g/mol
InChI Key: NEAIWQSZKFYBKW-UHFFFAOYSA-N
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Patent
US07109234B2

Procedure details

5.3 g (0.077 mol) of sodium nitrite in solution in 12 ml of water are added dropwise to a round-bottomed flask comprising 14 g of ice, 14 ml of 36% hydrochloric acid and 8.62 g (0.07 mol) of 2-amino-m-cresol. The mixture, kept at 0° C., is subsequently poured slowly into a solution of 15 g (0.093 mol) of potassium ethyl xanthate in 20 ml of water held at 40° C. The heating bath is removed and the mixture is stirred for 3 hours and then extracted with ethyl ether. The combined organic phases are washed with aqueous saline solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue is purified by fast chromatography on silica gel (eluent: cyclohexane/dichloromethane=65:35). The oil obtained is taken up in 20 ml of ethanol and the mixture is heated to 100° C. 20 ml of an ethanolic potassium hydroxide solution (7N) are then added dropwise. After 4 hours at 100° C., the mixture is cooled, concentrated under reduced pressure, acidified using hydrochloric acid (2N) and then extracted with ethyl ether. The combined organic phases are dried over magnesium sulfate, filtered and concentrated under reduced pressure to give a yellow oil which is not isolated but is used directly in the following stage.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
8.62 g
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].Cl.N[C:7]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:14].O(CC)C([S-])=[S:17].[K+].[OH-].[K+]>O.C(O)C>[OH:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:14])[C:7]=1[SH:17] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
14 g
Type
reactant
Smiles
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
8.62 g
Type
reactant
Smiles
NC1=C(C=CC=C1O)C
Step Five
Name
Quantity
15 g
Type
reactant
Smiles
O(C(=S)[S-])CC.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C.
CUSTOM
Type
CUSTOM
Details
held at 40° C
CUSTOM
Type
CUSTOM
Details
The heating bath is removed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with aqueous saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by fast chromatography on silica gel (eluent: cyclohexane/dichloromethane=65:35)
CUSTOM
Type
CUSTOM
Details
The oil obtained
WAIT
Type
WAIT
Details
After 4 hours at 100° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
is not isolated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC1=C(C(=CC=C1)C)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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